

Characterization of 1,7-Bis(hydroxymethyl)-m-carborane: A Technical Guide

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Compound of Interest

Compound Name: 1,7-Bis(hydroxymethyl)-M-carborane

Cat. No.: B1496802

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **1,7-Bis(hydroxymethyl)-m-carborane**, a versatile boron cluster with significant potential in advanced materials and medicinal chemistry. This document details the synthesis, physicochemical properties, spectroscopic data, and potential applications of this compound, with a particular focus on its relevance in drug development, including Boron Neutron Capture Therapy (BNCT).

Core Physicochemical Properties

1,7-Bis(hydroxymethyl)-m-carborane is a white to gray powder.^[1] Its fundamental properties are summarized in the table below. The presence of two hydroxymethyl groups increases the polarity of the otherwise hydrophobic carborane cage, influencing its solubility and reactivity.

Property	Value	Reference
CAS Number	23924-78-9	[2]
Molecular Formula	C ₄ H ₁₆ B ₁₀ O ₂	[2]
Molecular Weight	204.28 g/mol	[2]
Appearance	White to gray powder	[1]
Melting Point	87.6 °C	[2]
Autoignition Temperature	376 °C	[1]

Synthesis and Purification

The primary synthetic route to **1,7-Bis(hydroxymethyl)-m-carborane** involves the dilithiation of m-carborane (1,7-dicarba-closo-dodecaborane) followed by reaction with an electrophile, typically paraformaldehyde.[2]

General synthesis workflow for 1,7-Bis(hydroxymethyl)-m-carborane.

Detailed Experimental Protocol

The following is a typical experimental procedure for the synthesis of **1,7-Bis(hydroxymethyl)-m-carborane**:

- **Reaction Setup:** Dissolve 1,7-dicarba-closo-dodecaborane in an inert solvent such as anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen) and cool the mixture in an ice water bath.[2]
- **Dilithiation:** Add n-butyl lithium (n-BuLi) dropwise to the stirred solution. The reaction mixture is typically stirred for 30 minutes to an hour to ensure the formation of the dilithiated carborane intermediate.[2]
- **Hydroxymethylation:** Add a molar excess of dry paraformaldehyde to the reaction mixture. The reaction is allowed to proceed, and the nucleophilic carbon atoms of the dilithiated carborane attack the carbonyl carbons of the formaldehyde.[2]

- Quenching and Workup: Quench the reaction by the slow addition of dilute hydrochloric acid (HCl) to protonate the resulting alkoxides.[2]
- Purification: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield a white solid.[2] A reported yield for this synthesis is 90.1%.[2]

Spectroscopic Characterization

The structural identity and purity of **1,7-Bis(hydroxymethyl)-m-carborane** are confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Reference
3290	-OH stretching	[2]
2931, 2839	C-H stretching	[2]
2593	B-H stretching	[2]
1452	C-H bending	[2]
1374	O-H bending	[2]
1181	C-O stretching	[2]
1065	B-H bending	[2]
1028	B-B stretching	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete set of NMR data is not readily available in a single source, the following proton NMR data has been reported:

¹H-NMR (in CDCl₃):[2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.62	triplet	4H	-CH ₂ -
2.04	triplet	4H	-CH ₂ - (from a different experiment)
1.70 - 3.10	broad multiplet	10H	B-H
1.62	quintet	4H	-CH ₂ - (from a different experiment)
1.32	singlet	2H	-OH

Note: The discrepancies in the chemical shifts and multiplicities for the -CH₂- protons in the provided source may be due to different experimental conditions or the presence of other reagents in the described polymer synthesis. Further detailed NMR studies are required for unambiguous assignment.

Applications in Drug Development

The unique properties of carboranes, such as their high thermal and chemical stability, hydrophobicity, and low toxicity, make them attractive for various applications in medicinal chemistry.[3] **1,7-Bis(hydroxymethyl)-m-carborane**, with its reactive hydroxyl groups, serves as a versatile building block for the synthesis of more complex molecules for therapeutic applications.[4]

*Applications of **1,7-Bis(hydroxymethyl)-m-carborane** in drug development.*

Boron Neutron Capture Therapy (BNCT)

A significant area of interest is the use of carborane derivatives in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[3] BNCT requires the selective accumulation of boron-10 (¹⁰B) atoms in tumor cells. When irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 nuclei that can selectively destroy cancer cells while sparing surrounding healthy tissue.

1,7-Bis(hydroxymethyl)-m-carborane can be functionalized to create targeted boron delivery agents for BNCT. The hydroxymethyl groups provide convenient handles for attaching tumor-targeting moieties, such as antibodies, peptides, or small molecules that bind to receptors overexpressed on cancer cells. This targeted delivery is crucial for the efficacy and safety of BNCT.

Conclusion

1,7-Bis(hydroxymethyl)-m-carborane is a key building block in boron chemistry with well-established synthetic routes and a growing number of applications. Its characterization is essential for its effective use in the development of advanced materials and novel therapeutics. Further detailed studies, particularly comprehensive spectroscopic analysis and single-crystal X-ray diffraction, would provide deeper insights into its structural and electronic properties, paving the way for more sophisticated applications in drug design and materials science.

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